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Compound of Interest

Compound Name: 4-(2,6-Dichlorophenyl)-1-butene

Cat. No.: B039716 Get Quote

Technical Guide: 4-(2,6-Dichlorophenyl)-1-
butene
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(2,6-
Dichlorophenyl)-1-butene. Due to the limited availability of experimental data for this specific

compound, this guide combines reported information with predicted properties and generalized

experimental methodologies based on analogous compounds. The document covers the

physicochemical properties, proposed synthesis, and predicted spectral characteristics.

Additionally, it briefly touches upon the potential pharmacological relevance of dichlorophenyl

moieties.

Chemical Properties
4-(2,6-Dichlorophenyl)-1-butene is an organochlorine compound featuring a butene chain

attached to a 2,6-dichlorinated phenyl group. The presence of the chlorine atoms on the

aromatic ring is expected to influence its electronic properties, reactivity, and potential

biological activity.
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Table 1: Physicochemical Properties of 4-(2,6-
Dichlorophenyl)-1-butene

Property Value Source/Comment

Molecular Formula C₁₀H₁₀Cl₂ [1]

Molecular Weight 201.09 g/mol [1]

Appearance Pale yellow to colorless oil Predicted[2]

Boiling Point 244.6 ± 25.0 °C (at 760 Torr) Predicted[2]

Melting Point Not available

Density 1.153 ± 0.06 g/cm³ (at 20 °C) Predicted[2]

Solubility Not available
Likely soluble in organic

solvents.

CAS Number 117269-67-7 [1]

Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene
is not readily available in the surveyed literature. However, a plausible synthetic route can be

proposed based on established organometallic cross-coupling reactions. One common method

for the formation of a carbon-carbon bond between an aromatic ring and an alkyl chain is the

Suzuki coupling reaction.

Proposed Synthesis Workflow: Suzuki Coupling
A potential synthesis could involve the coupling of a 2,6-dichlorophenylboronic acid with a 4-

bromo-1-butene in the presence of a palladium catalyst and a base.
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Reactants Reaction Conditions

2,6-Dichlorophenylboronic Acid

Reaction Mixture

4-Bromo-1-butene Pd(PPh₃)₄ Na₂CO₃ Toluene/Water

Heating (e.g., 80-100 °C)

Aqueous Workup
& Extraction

Column Chromatography

4-(2,6-Dichlorophenyl)-1-butene

Click to download full resolution via product page

Proposed Suzuki coupling workflow for the synthesis of 4-(2,6-Dichlorophenyl)-1-butene.

Detailed Methodology (Hypothetical):

Reaction Setup: To a flame-dried round-bottom flask, add 2,6-dichlorophenylboronic acid

(1.2 equivalents), 4-bromo-1-butene (1.0 equivalent), and a palladium catalyst such as

Pd(PPh₃)₄ (0.05 equivalents).
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Solvent and Base Addition: Add a degassed mixture of toluene and a 2M aqueous solution of

sodium carbonate.

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or

argon) at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

Workup: After completion, cool the reaction to room temperature. Dilute with water and

extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic

layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase under reduced pressure. Purify the crude

product by column chromatography on silica gel using a suitable eluent system (e.g., a

hexane/ethyl acetate gradient) to yield the pure 4-(2,6-Dichlorophenyl)-1-butene.

Spectroscopic Data (Predicted)
No experimental spectra for 4-(2,6-Dichlorophenyl)-1-butene have been found. The following

tables outline the predicted spectral data based on the molecule's structure and known values

for similar chemical environments.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.3 - 7.1 m 3H Ar-H

~ 5.9 - 5.7 m 1H -CH=CH₂

~ 5.1 - 4.9 m 2H -CH=CH₂

~ 2.8 t 2H Ar-CH₂-

~ 2.4 q 2H -CH₂-CH=CH₂

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 138 C=CH₂

~ 136 Ar-C-Cl (x2)

~ 135 Ar-C-CH₂

~ 128 Ar-CH (x3)

~ 115 C=CH₂

~ 35 Ar-CH₂

~ 33 CH₂-C=

Table 4: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group

~ 3080 C-H stretch =C-H (alkene)

~ 2930, 2850 C-H stretch -C-H (alkane)

~ 1640 C=C stretch Alkene

~ 1570, 1450 C=C stretch Aromatic ring

~ 990, 910 C-H bend =C-H (alkene, out-of-plane)

~ 780 C-Cl stretch Aryl chloride

Predicted Mass Spectrometry Fragmentation
The mass spectrum of 4-(2,6-Dichlorophenyl)-1-butene is expected to show a molecular ion

peak [M]⁺. Due to the presence of two chlorine atoms, characteristic isotopic peaks at [M+2]⁺

and [M+4]⁺ will be observed. Common fragmentation patterns would likely involve the loss of

the butenyl chain or cleavage at the benzylic position.

Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or involvement in any

signaling pathways for 4-(2,6-Dichlorophenyl)-1-butene. However, the dichlorophenyl moiety
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is a common feature in a variety of pharmacologically active compounds. For instance,

dichlorophenyl derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs),

antidepressants, and antifungal agents. The specific substitution pattern of the chlorine atoms

can significantly influence the compound's interaction with biological targets. Further research

would be necessary to determine if 4-(2,6-Dichlorophenyl)-1-butene exhibits any significant

biological effects.

Conclusion
4-(2,6-Dichlorophenyl)-1-butene is a chemical compound for which detailed experimental

data is scarce. This guide has provided a summary of its known and predicted chemical

properties. The proposed synthesis and predicted spectral data offer a starting point for

researchers interested in this molecule. Future experimental work is required to validate these

predictions and to explore the potential biological relevance of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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